ABT-639 hydrochloride ABT-639 hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235560-31-2
VCID: VC0110715
InChI: InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1
SMILES: C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Molecular Formula: C20H21Cl2F2N3O3S
Molecular Weight: 492.4 g/mol

ABT-639 hydrochloride

CAS No.: 1235560-31-2

Cat. No.: VC0110715

Molecular Formula: C20H21Cl2F2N3O3S

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

ABT-639 hydrochloride - 1235560-31-2

Specification

CAS No. 1235560-31-2
Molecular Formula C20H21Cl2F2N3O3S
Molecular Weight 492.4 g/mol
IUPAC Name 5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1
Standard InChI Key KZRCYRFDOFTBHY-BTQNPOSSSA-N
Isomeric SMILES C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
SMILES C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Canonical SMILES C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl

Introduction

Chemical Properties and Structure

ABT-639 hydrochloride is a complex organic molecule with specific chemical characteristics that influence its pharmacological activity and physical properties.

Chemical Identity

ABT-639 hydrochloride has a molecular formula of C20H20ClF2N3O3S.ClH and a molecular weight of 492.367 g/mol . The compound possesses absolute stereochemistry with 1 defined stereocenter out of 1 potential stereocenter . The chemical structure is represented by the following identifiers:

SMILES Notation:
Cl.FC1=CC=CC=C1NS(=O)(=O)C2=C(F)C=C(Cl)C(=C2)C(=O)N3CCN4CCC[C@@H]4C3

InChI:
InChIKey=KZRCYRFDOFTBHY-BTQNPOSSSA-N

Physical Properties

ABT-639 hydrochloride demonstrates favorable solubility properties, with an aqueous solubility of 489 μM in phosphate buffer (pH 7.4) and over 9.5 mM in 0.1 HCl solution . These solubility characteristics are important for drug formulation and absorption considerations.

Pharmacological Mechanism

Primary Target and Selectivity

ABT-639 is a highly selective blocker of T-type calcium channels, particularly the Cav3.2 subtype, which has been implicated in pain signaling pathways . The compound blocks recombinant human T-type (Cav3.2) calcium channels in a voltage-dependent fashion with an IC50 of 2 μM and attenuates low voltage-activated (LVA) currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 8 μM .

The selectivity profile of ABT-639 is notable, as it is significantly less active at other calcium channel subtypes. For example, its activity at L-type (Cav1.2) and N-type (Cav2.2) calcium channels shows IC50 values greater than 30 μM, indicating at least 15-fold selectivity for T-type channels .

Peripheral Action

An important characteristic of ABT-639 is its peripheral mechanism of action. The compound has a low brain-to-plasma ratio (0.05:1) in rodents, suggesting limited central nervous system penetration . This peripheral action profile may be advantageous for developing pain therapies with reduced central nervous system side effects.

Pharmacokinetic Profile

Absorption and Distribution

ABT-639 demonstrates favorable pharmacokinetic properties that contribute to its drug-like characteristics:

ParameterValueReference
Oral Bioavailability73%
Protein Binding88.9%
Brain:Plasma Ratio0.05:1

These properties indicate good absorption following oral administration, moderate protein binding, and limited distribution to the central nervous system, consistent with its peripherally-acting mechanism .

Metabolism and Elimination

While detailed information on the metabolic pathways and elimination routes of ABT-639 is limited in the available literature, pharmacokinetic studies in healthy volunteers have demonstrated acceptable parameters for clinical development . Interestingly, ABT-639 has been found to affect uric acid elimination, suggesting interaction with renal transport mechanisms .

Clinical Development

Phase 1 Studies

Initial human studies with ABT-639 demonstrated acceptable safety and pharmacokinetic profiles. In a first-in-human study, single doses up to 170 mg and multiple doses up to 160 mg twice daily were evaluated in healthy volunteers in a randomized, double-blinded, placebo-controlled design . These studies established the foundation for further clinical development.

Microneurography Study

A unique clinical study employed microneurography to directly assess the effects of ABT-639 on abnormal spontaneous activity in peripheral C-nociceptors in patients with painful diabetic neuropathy .

Study Highlights:

  • First use of microneurography to measure ABT-639 effects on C-nociceptor activity

  • Randomized, double-blind controlled study comparing a single 100-mg oral dose of ABT-639 with placebo

  • Lidocaine was included as a comparative treatment

  • 39 patients were randomized, with 56 analyzable C-nociceptors identified in 34 patients

  • Results: No significant differences in C-nociceptor activities after ABT-639 treatment versus placebo

  • Similar findings were observed for lidocaine versus placebo

This study represented an innovative approach to measure pain pathway activity directly in humans but failed to demonstrate the efficacy of ABT-639 in modulating abnormal C-nociceptor firing.

Current Status and Future Perspectives

Development Status

Based on the available literature, the clinical development of ABT-639 for painful diabetic neuropathy appears to have been discontinued due to lack of efficacy in phase 2 trials . Despite promising preclinical results, the compound failed to demonstrate significant pain reduction compared to placebo in clinical studies.

Lessons for T-Type Calcium Channel Drug Development

The ABT-639 development program provides valuable insights for future drug development targeting T-type calcium channels:

  • The selective and peripherally-acting profile of ABT-639 represents a rational approach to pain treatment with potentially reduced central nervous system side effects

  • The disconnect between preclinical efficacy and clinical outcomes highlights the challenges in translating animal pain models to human conditions

  • Further research on T-type calcium channels as potential treatment targets for neuropathic pain is warranted, despite the setbacks with ABT-639

Alternative Approaches

Other T-type calcium channel modulators, such as Z944 and ethosuximide, have also been investigated for pain treatment with varying results . The mixed outcomes from these studies suggest that while T-type calcium channels remain a biologically plausible target for pain therapy, further refinement of molecular targeting or patient selection strategies may be necessary for clinical success.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator